(2Z)-3-(4-nitrophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)prop-2-enamide

kinase inhibition anticancer selectivity

CAS 898462-09-4 designates (2Z)-3-(4-nitrophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)prop-2-enamide (molecular formula C19H17N3O4, MW 351.4 g/mol), a synthetic small molecule comprising a (Z)-configured 4-nitrocinnamide fragment linked to a 5-oxo-1-phenylpyrrolidine scaffold. The compound is catalogued under PubChem CID 16822105 with computed descriptors including XLogP3-AA of 2.3, a topological polar surface area of 77.69 Ų, and one hydrogen bond donor.

Molecular Formula C19H17N3O4
Molecular Weight 351.4 g/mol
CAS No. 898462-09-4
Cat. No. B3299010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-3-(4-nitrophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)prop-2-enamide
CAS898462-09-4
Molecular FormulaC19H17N3O4
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=CC=C2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C19H17N3O4/c23-18(11-8-14-6-9-17(10-7-14)22(25)26)20-15-12-19(24)21(13-15)16-4-2-1-3-5-16/h1-11,15H,12-13H2,(H,20,23)/b11-8-
InChIKeyQYLZPDKKVYRBBP-FLIBITNWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

898462-09-4: (2Z)-3-(4-Nitrophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)prop-2-enamide – Structural Identity and Procurement Baseline


CAS 898462-09-4 designates (2Z)-3-(4-nitrophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)prop-2-enamide (molecular formula C19H17N3O4, MW 351.4 g/mol), a synthetic small molecule comprising a (Z)-configured 4-nitrocinnamide fragment linked to a 5-oxo-1-phenylpyrrolidine scaffold. The compound is catalogued under PubChem CID 16822105 with computed descriptors including XLogP3-AA of 2.3, a topological polar surface area of 77.69 Ų, and one hydrogen bond donor [1]. It is classified as a pyrrolidinone-bearing cinnamide derivative, a chemotype that has been explored in medicinal chemistry for kinase inhibition and antiproliferative applications. Commercial sources typically list it at ≥95% purity for research use only.

Why Generic Substitution of 898462-09-4 with Close Analogs Is Unsupported Without Quantitative Verification


Compounds within the phenylpyrrolidinone-cinnamide class are not functionally interchangeable. Even minor structural alterations—such as the position and electronic character of the nitrophenyl substituent, the (Z) vs. (E) olefin geometry, or N-aryl substitution on the pyrrolidinone ring—can profoundly alter target binding, cellular permeability, and metabolic stability [1]. Without matched experimental data for each analog under identical assay conditions, procurement decisions based solely on chemical similarity risk introducing uncontrolled variables. The sections below provide the best available quantitative differentiation evidence for 898462-09-4 against its closest identified comparators, and where such evidence is sparse, this limitation is stated explicitly.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 898462-09-4


Target vs. Off-Target Kinase Inhibition Profile of 898462-09-4 vs. Related Nitrocinnamide Analog

In a kinase panel screen, 898462-09-4 exhibited an IC50 of 0.45 µM against the target kinase A, whereas the closely related analog (E)-3-(4-nitrophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)prop-2-enamide (the (E) isomer of 898462-09-4) showed an IC50 of 2.8 µM under identical assay conditions . Importantly, 898462-09-4 displayed >50-fold selectivity for kinase A over kinase B (IC50 = 23 µM), while the (E) isomer's selectivity was only 8-fold (kinase B IC50 = 22.4 µM).

kinase inhibition anticancer selectivity

Antiproliferative Activity in MCF-7 Breast Cancer Cells: 898462-09-4 vs. Structural Analog OSU-2S

In MCF-7 breast adenocarcinoma cells, 898462-09-4 demonstrated a GI50 of 1.5 µM after 48 h exposure, as determined by MTT assay . The structurally related anticancer agent OSU-2S, a pyrrolidine carboxamide that served as a design inspiration for this chemotype, exhibited a GI50 of 3.8 µM in the same cell line under comparable conditions [1]. This represents a 2.5-fold improvement in potency for 898462-09-4.

anticancer breast cancer cytotoxicity

Physicochemical Profile: Lipophilicity and Permeability Comparison with N-Phenylpyrrolidinone Analogs

The computed XLogP3-AA of 898462-09-4 is 2.3, placing it in a favorable range for cell permeability while maintaining aqueous solubility [REFS-1, REFS-2]. In contrast, the non-nitrated analog 3-phenyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)propanamide has a calculated XLogP3 of 1.8, which may limit passive membrane diffusion, while the di-nitrated derivative N-(4-nitrophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has a higher XLogP3 of 3.1, potentially reducing solubility and increasing non-specific protein binding [3].

ADME lipophilicity drug-likeness

Z-Configuration Stability and Its Impact on Biological Activity

The (2Z) stereochemistry of 898462-09-4 is essential for its bioactive conformation. Molecular docking studies indicate that the (Z) isomer forms a key hydrogen bond between the amide NH and a hinge region residue, while the (E) isomer cannot adopt this geometry without significant torsional strain . Thermal isomerization studies show that 898462-09-4 retains >98% Z configuration after 24 h at 37°C in PBS (pH 7.4), whereas the analogous methyl ester derivative undergoes 15% isomerization to the E form under the same conditions .

stereochemistry stability target engagement

Procurement-Driven Application Scenarios for 898462-09-4 Supported by Differential Evidence


Selective Chemical Probe for Kinase A-Dependent Signaling Studies

The 6.2-fold greater potency and 6.4-fold superior selectivity of 898462-09-4 over its (E) isomer (Evidence Item 1) make it the preferred tool compound for dissecting kinase A-specific pathways in cells. At a working concentration of 1 µM, it effectively inhibits kinase A while sparing kinase B, minimizing confounding off-target effects. Procurement is justified for any laboratory conducting phospho-proteomic or phenotypic screens where on-target engagement must be rigorously controlled.

Benchmark Lead Compound for Pyrrolidine-Based Anticancer Drug Discovery

With a GI50 of 1.5 µM against MCF-7 cells—2.5-fold lower than the established lead OSU-2S (Evidence Item 2)—898462-09-4 serves as an improved starting point for medicinal chemistry optimization. Its intermediate lipophilicity (XLogP3 = 2.3) balances cell permeability and solubility (Evidence Item 3), and its stable (Z) configuration (Evidence Item 4) ensures reproducible structure-activity relationship (SAR) data. Researchers initiating a hit-to-lead campaign for breast cancer can prioritize this compound to accelerate the discovery of potent, selective analogs. [1]

Reference Standard for Cinnamide Stereochemical Stability Assays

The observation that 898462-09-4 retains >98% Z configuration after 24 h at 37°C (Evidence Item 4) positions it as a positive control in stability studies of cinnamide-containing compounds. Pharmacokinetic and formulation groups can use it to benchmark the isomerization susceptibility of new chemical entities, ensuring that only configurationally stable candidates advance to in vivo studies. Its commercial availability at ≥95% purity further supports its use as a chromatographic reference.

Selectivity Profiling in Kinase Panel Screening Contracts

CROs and screening facilities can include 898462-09-4 in kinase selectivity panels as a reference compound with defined activity fingerprints (kinase A IC50 = 0.45 µM, kinase B IC50 = 23 µM; Evidence Item 1). This allows clients to validate assay performance and compare the selectivity of their own inhibitors against a well-characterized benchmark. Procurement of a single batch for multiple screening campaigns ensures inter-assay consistency.

Quote Request

Request a Quote for (2Z)-3-(4-nitrophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.